molecular formula C7H7F3N2O2 B2820389 [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol CAS No. 1247556-04-2

[6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol

Cat. No.: B2820389
CAS No.: 1247556-04-2
M. Wt: 208.14
InChI Key: POIGGUVQCJRAJY-UHFFFAOYSA-N
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Description

[6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol is a chemical compound with the molecular formula C7H7F3N2O2 and a molecular weight of 208.14 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to a pyridazine ring, which is further connected to a methanol group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol typically involves the reaction of 3-chloropyridazine with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the trifluoroethoxy group. The resulting intermediate is then subjected to reduction using a suitable reducing agent like sodium borohydride to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

[6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. The pyridazine ring can form hydrogen bonds and other interactions with the active sites of enzymes or receptors, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

    [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol: Unique due to the presence of the trifluoroethoxy group.

    [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]ethanol: Similar structure but with an ethanol group instead of methanol.

    [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]amine: Contains an amine group instead of methanol.

Uniqueness

The uniqueness of this compound lies in its trifluoroethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

[6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c8-7(9,10)4-14-6-2-1-5(3-13)11-12-6/h1-2,13H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIGGUVQCJRAJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1CO)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247556-04-2
Record name [6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methanol
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